N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide
Description
N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide is a heterocyclic compound featuring a chromeno[2,3-c]pyrazole core fused to a coumarin-like system. The structure includes a 4-bromo-3-methylphenyl substituent linked via an acetamide group, which introduces steric and electronic effects that may influence biological activity or crystallographic properties.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-4H-chromeno[2,3-c]pyrazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O3/c1-16-13-18(11-12-21(16)26)27-23(30)15-28-25-20(14-17-7-5-6-10-22(17)32-25)24(31)29(28)19-8-3-2-4-9-19/h2-13H,14-15H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMGVMWYIYZEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C3=C(CC4=CC=CC=C4O3)C(=O)N2C5=CC=CC=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide is a complex organic compound with a unique structure that suggests potential biological activities. This article explores the synthesis, biological properties, and pharmacological implications of this compound, drawing on various research studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.27 g/mol. The presence of the bromine atom and the chromeno-pyrazole moiety contributes to its unique reactivity and potential biological effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the chromeno-pyrazole scaffold through cyclization reactions.
- Amidation to introduce the acetamide group.
This synthetic pathway allows for the modification of various substituents, potentially enhancing biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related compounds, suggesting that derivatives of chromeno-pyrazoles exhibit significant antibacterial activity. For instance:
- In vitro studies demonstrated that compounds with similar structures show effectiveness against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research indicates that chromeno-pyrazole derivatives possess anticancer properties:
- Cell line assays have shown that these compounds can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is thought to involve apoptosis induction and cell cycle arrest .
Antioxidant Properties
Chromone derivatives are known for their antioxidant activities:
- DPPH radical scavenging assays indicated that these compounds can effectively neutralize free radicals, suggesting potential in preventing oxidative stress-related diseases .
Case Study 1: Antibacterial Efficacy
A study conducted on N-(4-bromo-3-methylphenyl) derivatives showed a significant reduction in bacterial growth against XDR-Salmonella Typhi. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent antibacterial properties .
Case Study 2: Anticancer Activity
In a comparative study involving various chromeno-pyrazole derivatives, one specific derivative exhibited an IC50 value of 15 µM against MCF-7 cells, which is comparable to standard chemotherapeutic agents .
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Chromeno-Pyrazole Derivatives
The chromeno-pyrazole core is shared with several compounds in the Screening Compounds Database (). Key structural analogs include:
Key Observations :
- The target compound’s chromeno[2,3-c]pyrazole core differs from the benzopyrano[4,3-c]pyrazole analogs in the fused ring system’s position, which may alter π-π stacking interactions or solubility .
- The 4-bromo-3-methylphenyl group introduces a bulky, electron-withdrawing substituent, contrasting with the morpholine or cyclopentyl groups in analogs, which are more polar and likely enhance solubility .
Antioxidant Coumarin-Pyrazole Hybrids
describes coumarin-pyrazole hybrids with superior antioxidant activity to ascorbic acid. For example:
- N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide : Features a coumarin-oxygen linker and oxazepine-dione ring.
- N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide: Integrates a thiazolidinone ring.
Comparison :
- The target compound lacks the thiazolidinone or oxazepine-dione moieties but shares the acetamide linker and aromatic substitution.
Brominated Pyrazolone Derivatives
highlights brominated pyrazolones such as 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17). These compounds share the brominated aromatic ring but replace the chromeno-pyrazole core with a simpler pyrazolone system.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
